molecular formula C16H16FNO4 B5756196 N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No.: B5756196
M. Wt: 305.30 g/mol
InChI Key: JQJQCCOTRYIVJD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and a methoxyphenoxy group

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-8,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJQCCOTRYIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide typically involves the reaction of 4-fluoroaniline with 4-(hydroxymethyl)-2-methoxyphenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
  • N-(4-bromophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
  • N-(4-methylphenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their chlorinated, brominated, or methylated counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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